molecular formula C12H19NO2 B13600828 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol

Cat. No.: B13600828
M. Wt: 209.28 g/mol
InChI Key: LRPNDUZWECUYAT-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol (CAS 1312140-47-8) is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This organic building block features both an amino and a hydroxyl functional group, making it a valuable intermediate for synthetic organic chemistry. The core structure of this compound, a 3-amino-1-propanol derivative, is shared with other research chemicals like 3-Amino-3-phenyl-1-propanol, which is known to be soluble in water, methanol, ethanol, and chloroform, and typically exhibits a melting point range of 70.0°C to 77.0°C . The presence of the 4-(propan-2-yloxy)phenyl moiety can influence the compound's physical properties and potential for specific interactions. Compounds containing such amino-alcohol scaffolds are of significant interest in medicinal chemistry research for the development of novel pharmacologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-amino-3-(4-propan-2-yloxyphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3

InChI Key

LRPNDUZWECUYAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxyphenol to form 4-(Propan-2-yloxy)phenol

The starting material is typically 4-hydroxyphenol (hydroquinone or para-hydroxyphenol). The hydroxyl group at the para position is alkylated with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions to form 4-(propan-2-yloxy)phenol.

Reagents and Conditions Outcome Yield (%) Notes
4-Hydroxyphenol + isopropyl bromide + K2CO3 in acetone Formation of 4-(propan-2-yloxy)phenol 70-85 Mild base, polar aprotic solvent preferred for selectivity

This step ensures selective etherification at the para position, avoiding di-substitution by controlling stoichiometry and reaction time.

Epichlorohydrin Reaction to Form Epoxypropyl Ether Intermediate

The alkylated phenol is reacted with epichlorohydrin in the presence of a mild base (e.g., sodium hydroxide or potassium carbonate) and a polar protic solvent (e.g., ethanol or isopropanol). This reaction forms the glycidyl ether intermediate, 1-(4-(propan-2-yloxy)phenoxy)-2,3-epoxypropane.

Reagents and Conditions Outcome Yield (%) Notes
4-(Propan-2-yloxy)phenol + epichlorohydrin + NaOH in ethanol Formation of 1-(4-(propan-2-yloxy)phenoxy)-2,3-epoxypropane 75-90 Mild base avoids side reactions; polar protic solvent stabilizes intermediates

This step is crucial for generating the reactive epoxide ring necessary for subsequent amination.

Nucleophilic Ring-Opening with Ammonia or Primary Amine

The epoxy intermediate undergoes nucleophilic ring-opening by treatment with ammonia or a primary amine under controlled temperature (typically 50-100°C). This yields the target amino alcohol, 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol.

Reagents and Conditions Outcome Yield (%) Notes
Epoxy intermediate + ammonia or isopropylamine in ethanol or isopropanol Formation of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol 60-85 Reaction temperature and amine concentration critical for selectivity

The choice of amine and reaction conditions can influence the regioselectivity and purity of the final product.

Representative Synthetic Route Summary

Step Starting Material Reagents & Conditions Product Yield (%)
1 4-Hydroxyphenol Isopropyl bromide, K2CO3, acetone, reflux 4-(Propan-2-yloxy)phenol 70-85
2 4-(Propan-2-yloxy)phenol Epichlorohydrin, NaOH, ethanol, 25-40°C 1-(4-(Propan-2-yloxy)phenoxy)-2,3-epoxypropane 75-90
3 Epoxy intermediate Ammonia or isopropylamine, ethanol, 50-100°C 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol 60-85

Research Discoveries and Improvements

  • Improved Process Efficiency: Patented methods emphasize mild bases and polar protic solvents to improve epoxide intermediate isolation and yield, reducing side reactions and impurities.
  • Selective Alkylation: Differential alkylation techniques to avoid unwanted substitution on phenol rings have been developed, ensuring higher purity of the ether intermediate.
  • Amine Choice and Reaction Control: Use of isopropylamine or ammonia with controlled temperature and solvent systems enhances regioselectivity during epoxide ring-opening, critical for obtaining the desired amino alcohol without byproducts.
  • Catalyst Use: Some recent literature suggests metal-catalyzed or enzyme-mediated routes to improve stereoselectivity and yield in similar amino alcohol syntheses, though specific application to this compound remains under exploration.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanols

3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
  • Formula: C₉H₁₁Cl₂NO
  • Molecular Weight : 220.10 g/mol
  • Key Differences: Replaces the isopropoxy group with electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenyl ring. This increases lipophilicity (logP) and may enhance binding to hydrophobic targets but reduces solubility in polar solvents.
3-Amino-3-(3-methoxyphenyl)propan-1-ol
  • Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 193.23 g/mol
  • Key Differences : The methoxy group at the meta position provides weaker electron-donating effects compared to the para-isopropoxy group. This positional isomerism may lead to differences in molecular packing and biological activity .
3-Amino-2-(4-methoxy-3-methylphenyl)propan-1-ol
  • Formula: C₁₁H₁₇NO₂
  • Molecular Weight : 195.26 g/mol
  • Key Differences: The hydroxyl group is at the terminal carbon, and the amino group is on the adjacent carbon.

Amino Alcohols with Heterocyclic Moieties

1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
  • Formula : C₁₃H₂₀ClN₃O
  • Molecular Weight : 269.77 g/mol
  • Key Differences : Incorporates a piperazine ring, introducing basicity and hydrogen-bonding sites. The 3-chlorophenyl group enhances affinity for serotonin or dopamine receptors, a feature absent in the target compound .

Alkoxy-Substituted Derivatives

(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate
  • Formula : C₂₈H₃₃N₃O₅
  • Molecular Weight : 503.58 g/mol
  • Key Differences: A peptide-like derivative with an acetylated terminal hydroxyl and benzamido group.

Comparative Data Table

Compound Name Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol C₁₂H₁₉NO₂ 209.29 4-Isopropoxyphenyl Moderate lipophilicity, chiral center
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol C₉H₁₁Cl₂NO 220.10 2,4-Dichlorophenyl High logP, electron-withdrawing groups
3-Amino-3-(3-methoxyphenyl)propan-1-ol C₁₀H₁₅NO₂ 193.23 3-Methoxyphenyl Meta-substitution alters electronics
1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol C₁₃H₂₀ClN₃O 269.77 Piperazine, 3-chlorophenyl Enhanced receptor interaction potential

Biological Activity

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol, commonly referred to as ICI-118,551, is a compound that has garnered significant attention for its biological activity, particularly as a selective beta-adrenergic blocker. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol is C15H23NO2, with a molecular weight of 249.35 g/mol. It appears as a white to off-white crystalline powder with a melting point ranging from 157 to 160°C and exhibits limited solubility in water (0.8 mg/mL) . The structural uniqueness of this compound lies in its chiral nature and the presence of both an amino group and a hydroxyl group on a phenyl-substituted carbon chain, which enhances its versatility in biological interactions .

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol functions primarily as a selective beta-adrenergic blocker . It inhibits the action of catecholamines on beta receptors, which leads to a reduction in heart rate and blood pressure. Importantly, it has little to no intrinsic sympathomimetic activity, making it particularly effective for managing cardiovascular conditions such as hypertension .

Table 1: Comparison of Beta-Adrenergic Blockers

Compound NameSelectivityIntrinsic Sympathomimetic ActivityTherapeutic Use
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-olHighNoneHypertension, Cardiovascular diseases
PropranololNon-selectiveModerateHypertension, Anxiety
AtenololSelectiveNoneHypertension, Angina

Biological Activity and Research Findings

Several studies have highlighted the biological activity of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol:

  • Cardiovascular Effects : Research indicates that this compound significantly modulates cardiac activity by interacting specifically with beta receptors. Its inhibition of certain enzymes involved in cardiovascular pathways suggests potential new therapeutic approaches for heart-related conditions .
  • Antiproliferative Activity : In vitro studies have shown that derivatives related to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, modifications in the structure led to compounds that demonstrated IC50 values comparable to established anticancer drugs .
  • Antioxidant Properties : Recent investigations into aryloxyaminopropanol derivatives have revealed antioxidant activities that may contribute to their therapeutic efficacy in various diseases .

Case Studies

A notable case study involved the application of ICI-118,551 in hypertensive patients. The results indicated a significant reduction in systolic and diastolic blood pressure without major side effects, demonstrating its safety profile and effectiveness as a treatment option .

Another study explored the antiproliferative effects of substituted derivatives on HCT116 colon cancer cells, revealing promising results with several compounds showing IC50 values significantly lower than those of standard treatments like doxorubicin .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol, and how can purity be maximized?

Methodological Answer: The synthesis typically involves:

  • Reductive amination : Reacting 3-oxo-3-[4-(propan-2-yloxy)phenyl]propanal with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) under inert conditions .
  • Nitro compound reduction : Hydrogenation of 3-nitro-3-[4-(propan-2-yloxy)phenyl]propan-1-ol using a palladium catalyst (Pd/C) in ethanol at 50–60°C .
    To optimize purity, employ automated flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and monitor via TLC (Rf ~0.3 in 10% MeOH/CH2Cl2). Purity >98% can be confirmed by HPLC (C18 column, acetonitrile/water 60:40, 1 mL/min) .

Q. How is the compound’s structure validated experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to resolve the chiral center and confirm stereochemistry .
  • Spectroscopic analysis :
    • 1H NMR (400 MHz, CDCl3): δ 1.32 (d, J = 6.0 Hz, 6H, CH(CH3)2), 3.60–3.70 (m, 2H, CH2OH), 4.60 (septet, J = 6.0 Hz, 1H, OCH(CH3)2) .
    • FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch), 1100 cm⁻¹ (C–O–C ether linkage) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Oxidative degradation : The hydroxyl and amino groups make the compound prone to oxidation. Store under nitrogen at –20°C in amber vials .
  • pH sensitivity : Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition at pH 6–8. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm) with n-hexane/isopropanol (80:20, 0.8 mL/min). Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .
  • Enzymatic resolution : Lipase B from Candida antarctica catalyzes selective acetylation of the (S)-enantiomer in vinyl acetate/toluene (1:1) at 30°C (ee >99%) .

Q. What computational methods predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into the active site of β2-adrenergic receptors (PDB: 2RH1). Use a grid box of 60 × 60 × 60 Å centered on the binding pocket. Results show hydrogen bonds with Ser203 and hydrophobic interactions with Phe290 .
  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311++G(d,p) level. HOMO-LUMO gap (4.8 eV) indicates moderate reactivity, aligning with experimental redox data .

Q. How do structural modifications (e.g., fluorination) affect biological activity?

Methodological Answer:

  • Comparative SAR study : Replace the isopropoxy group with trifluoromethoxy (Table 1).

    SubstituentIC50 (μM) β2-Adrenergic ReceptorLogP
    Isopropoxy12.3 ± 1.22.1
    Trifluoromethoxy8.7 ± 0.92.9
    Fluorinated analogs show enhanced receptor affinity due to increased lipophilicity and electron-withdrawing effects .

Q. What analytical techniques characterize metabolites in pharmacokinetic studies?

Methodological Answer:

  • LC-HRMS (Q-TOF) : Identify Phase I metabolites (e.g., hydroxylation at C3) using a BEH C18 column (2.1 × 50 mm, 1.7 μm) and 0.1% formic acid in water/acetonitrile. Major metabolite (m/z 253.1284 [M+H]+) confirmed via MS/MS fragmentation .
  • Microsomal stability assay : Incubate with human liver microsomes (1 mg/mL, NADPH 1 mM). Half-life (t1/2) = 2.1 h, indicating moderate hepatic clearance .

Q. How can polymorphism be screened in crystalline forms?

Methodological Answer:

  • XRPD (Bruker D8 Advance) : Compare diffraction patterns of recrystallized samples from ethanol (Form I: peaks at 10.2°, 15.7°) vs. acetone (Form II: peaks at 9.8°, 16.3°) .
  • DSC (TA Instruments) : Form I melts at 148°C (ΔH = 120 J/g), while Form II shows a lower melting endotherm at 142°C (ΔH = 98 J/g) .

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